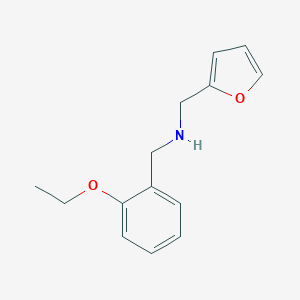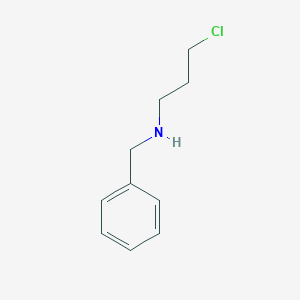
N-benzyl-3-chloropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-chloropropan-1-amine is an organic compound with the molecular formula C10H14ClN. It is a member of the benzylamine family, characterized by the presence of a benzyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-3-chloropropan-1-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-chloropropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amine group can be oxidized to form corresponding amides or imines.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products Formed
Substitution: Formation of N-benzyl-N-(3-azidopropyl)amine or N-benzyl-N-(3-thiocyanatopropyl)amine.
Oxidation: Formation of N-benzyl-N-(3-chloropropyl)amide.
Reduction: Formation of N-benzyl-N-(3-aminopropyl)amine
Scientific Research Applications
N-benzyl-3-chloropropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-benzyl-3-chloropropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(3-aminopropyl)amine
- N-benzyl-N-(3-azidopropyl)amine
- N-benzyl-N-(3-thiocyanatopropyl)amine
Uniqueness
N-benzyl-3-chloropropan-1-amine is unique due to its specific reactivity and the presence of both benzyl and chloropropyl groups. This combination allows for versatile chemical modifications and applications in various fields .
Properties
CAS No. |
42245-33-0 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68g/mol |
IUPAC Name |
N-benzyl-3-chloropropan-1-amine |
InChI |
InChI=1S/C10H14ClN/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
InChI Key |
MRBBWZVZGJDZBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCCl |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


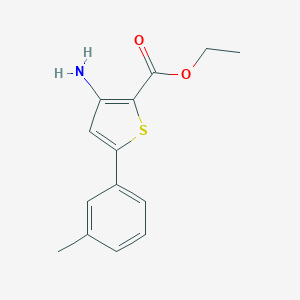
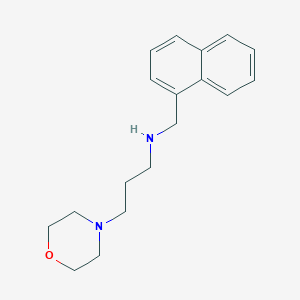

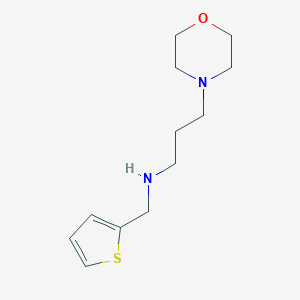
![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)
![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)

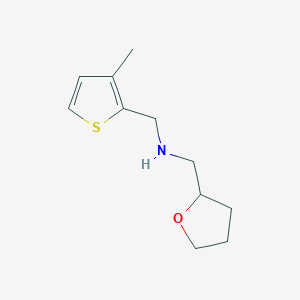
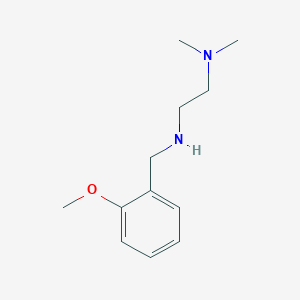
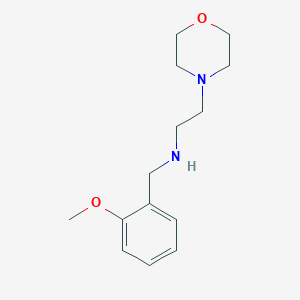
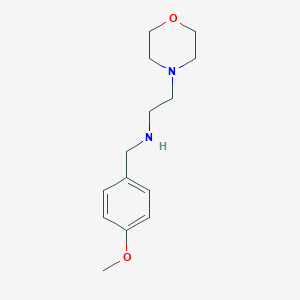
![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)
